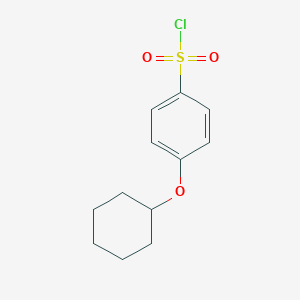

4-Cyclohexyloxy-benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclohexyloxy-benzenesulfonyl chloride is a chemical compound with the molecular formula C12H15ClO3S . It is also known by other synonyms such as 4-(Cyclohexyloxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of 4-Cyclohexyloxy-benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group and a cyclohexyl group through an oxygen atom . The molecular weight of the compound is 274.76 g/mol .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and benzenesulfonyl chloride derivatives, serve as key intermediates in chemical transformations. These include catalytic oxidation reactions where chlorinated benzenes, including derivatives of benzenesulfonyl chloride, are oxidized over catalysts like V2O5/TiO2, demonstrating their utility in environmental remediation and organic synthesis processes (Lichtenberger & Amiridis, 2004). The Friedel-Crafts sulfonylation reaction, utilizing benzenesulfonyl chlorides as reagents, exemplifies their role in synthesizing sulfones and other aromatic compounds, highlighting their importance in constructing complex organic molecules (Nara, Harjani, & Salunkhe, 2001).

Material Science and Photocatalysis

Benzenesulfonyl chloride derivatives have been applied in the synthesis of new materials, such as tetra-non-peripherally benzenesulfonic acid-substituted hydrophilic gallium chloride and indium chloride phthalocyanine complexes. These complexes show promise in photodynamic therapy due to their photophysicochemical properties, including singlet oxygen generation efficiencies, showcasing the potential of benzenesulfonyl chlorides in developing new photocatalytic materials and medical applications (Güzel, Atmaca, Erdoğmuş, & Koçak, 2017).

Advanced Organic Reactions

The versatility of benzenesulfonyl chlorides extends to facilitating complex organic reactions, such as direct C(sp3)-H cross-coupling enabled by catalytic generation of chlorine radicals. This method demonstrates the ability of benzenesulfonyl chloride derivatives to participate in challenging bond formations, offering a pathway to functionalize hydrocarbons under mild conditions (Shields & Doyle, 2016).

Environmental Applications

In the field of environmental science, benzenesulfonyl chloride derivatives are utilized in oxidative desulfurization processes. These applications highlight their potential in removing sulfur compounds from fuels, contributing to cleaner energy production and reducing sulfur dioxide emissions during fuel combustion (Li, Zhu, Wang, Zhang, Lu, & Yan, 2009).

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, and to use protective gloves, clothing, and eye/face protection when handling the compound .

Mécanisme D'action

Target of Action

The primary target of 4-Cyclohexyloxy-benzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position is a specific carbon in the molecule that is next to the benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

4-Cyclohexyloxy-benzenesulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the chloride acts as a leaving group, and the compound forms a sulfonyl chloride intermediate . This intermediate then reacts with a nucleophile, such as an amine or alcohol, to form the corresponding sulfonamide or sulfonate .

Biochemical Pathways

It is known that the compound can participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to the formation of various products, potentially affecting multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 4-Cyclohexyloxy-benzenesulfonyl chloride’s action depend on the specific nucleophile it reacts with. For example, if the nucleophile is an amine, the result is a sulfonamide, a functional group found in many biologically active compounds . If the nucleophile is an alcohol, the result is a sulfonate, which can also have various biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyclohexyloxy-benzenesulfonyl chloride. For instance, the compound is highly reactive towards water, reacting vigorously to form hydrochloric acid . Therefore, the presence of water can greatly affect the compound’s reactivity and stability. Additionally, the compound’s reactivity can be influenced by temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

4-cyclohexyloxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONQJPGUSNTRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexyloxy-benzenesulfonyl chloride | |

CAS RN |

100388-99-6 |

Source

|

| Record name | 4-(cyclohexyloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)

![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)

![Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2973827.png)

![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2973830.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)

![3-Aminothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973842.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)